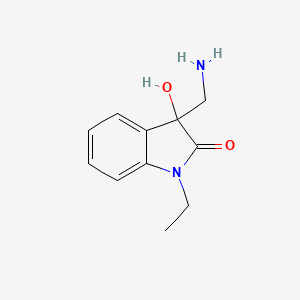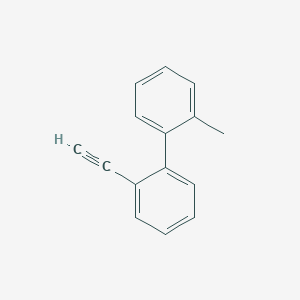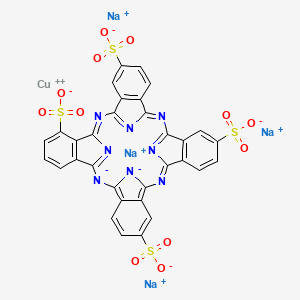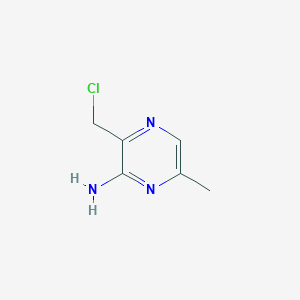
3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one is an organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where an indolin-2-one derivative is reacted with formaldehyde and a primary or secondary amine under acidic conditions. This reaction introduces the aminomethyl group at the 3-position of the indolin-2-one core .
Another approach involves the reductive amination of 3-formylindolin-2-one with an amine in the presence of a reducing agent such as sodium cyanoborohydride. This method provides a straightforward route to introduce the aminomethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Mannich reactions or reductive aminations. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to achieve high yields and purity in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of 3-(formyl)-1-ethylindolin-2-one.
Reduction: Formation of 3-(hydroxymethyl)-1-ethylindolin-2-one.
Substitution: Formation of various substituted indolin-2-one derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The indolin-2-one core can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Aminomethyl)-1-methyl-3-hydroxyindolin-2-one
- 3-(Aminomethyl)-1-ethyl-3-hydroxyindole
- 3-(Aminomethyl)-1-ethyl-3-hydroxybenzindole
Uniqueness
3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and ethyl groups at specific positions on the indolin-2-one core differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
3-(aminomethyl)-1-ethyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-2-13-9-6-4-3-5-8(9)11(15,7-12)10(13)14/h3-6,15H,2,7,12H2,1H3 |
InChI-Schlüssel |
QUVQLBCVGUVFAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C(C1=O)(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride](/img/structure/B13107934.png)
![3-Ethoxy-N-[(furan-2-yl)methyl]-2-methyl-2H-indazole-6-carboxamide](/img/structure/B13107937.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13107946.png)






![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13107982.png)
